molecular formula C16H16N2O2 B2466337 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2034575-54-5

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2466337
CAS No.: 2034575-54-5
M. Wt: 268.316
InChI Key: NJFWNOUFESOLTJ-UHFFFAOYSA-N
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Description

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is an organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzoyl and pyridine rings.

    Reduction: Reduced forms of the azetidine and benzoyl groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring, azetidine moiety, and 3-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWNOUFESOLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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